POLY(DISPERSE RED 1 ACRYLATE)
CAS No.: 139427-10-4
Cat. No.: VC0238361
Molecular Formula: C9H19N3O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139427-10-4 |
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Molecular Formula | C9H19N3O |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Chemical Composition
Poly(Disperse Red 1 Acrylate) consists of repeating units derived from the monomer Disperse Red 1 acrylate. The monomer contains an azobenzene group linked to an acrylate moiety via an ethyl spacer. This configuration allows the polymer to exhibit both photoresponsive behavior and the ability to form crosslinked networks.
The chemical structure can be represented as follows:
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Molecular Formula:
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CAS Number: 139427-10-4
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Functional Groups: Azobenzene (-N=N-), acrylate (-COOCH=CH_2)
Physical Properties
The physical properties of Poly(Disperse Red 1 Acrylate) are summarized in Table 1.
The polymer's solubility in organic solvents like chloroform facilitates its processing into thin films or coatings, which are essential for optical applications.
Photoisomerization Behavior
A key feature of Poly(Disperse Red 1 Acrylate) is its ability to undergo reversible photoisomerization. The azobenzene chromophores within the polymer backbone can switch between trans and cis configurations upon exposure to light of specific wavelengths:
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Trans-to-Cis Isomerization: Induced by UV light (~365 nm)
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Cis-to-Trans Isomerization: Induced by visible light (~450 nm) or heat
This reversible switching alters the polymer's optical and mechanical properties, enabling applications in dynamic holography and optical data storage .
Synthesis Methods
Monomer Synthesis
The monomer Disperse Red 1 acrylate is synthesized through esterification reactions involving Disperse Red 1 (an azobenzene dye) and acrylic acid. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction under reflux conditions .
Polymerization Techniques
Poly(Disperse Red 1 Acrylate) can be synthesized using various polymerization methods:
Free Radical Polymerization
This method involves the use of radical initiators such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in organic solvents like chloroform or toluene at elevated temperatures (70–80°C).
Controlled Radical Polymerization
Controlled techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization offer better control over molecular weight distribution:
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ATRP: Limited by complexation issues with copper-based catalysts.
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RAFT: Provides superior control with dispersity values () as low as 1.2.
Copolymerization
Poly(Disperse Red 1 Acrylate) can be copolymerized with other monomers like methyl methacrylate or butyl methacrylate to tailor its properties for specific applications .
Post-Polymerization Modifications
Post-polymerization modifications, such as crosslinking or functional group substitution, can be employed to enhance the polymer's mechanical strength or introduce additional functionalities.
Applications
Nonlinear Optical Materials
Poly(Disperse Red 1 Acrylate) exhibits strong nonlinear optical properties due to its azobenzene chromophores. These properties make it suitable for use in:
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Electro-optic Modulators: Enhances signal modulation efficiency.
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Dynamic Holography: Enables real-time recording and erasure of holograms .
Surface Relief Gratings (SRGs)
The photoresponsive nature of Poly(Disperse Red 1 Acrylate) allows it to form surface relief gratings under polarized light exposure. These SRGs have applications in photonic devices and sensors .
Responsive Coatings
The polymer's ability to undergo photoisomerization makes it ideal for developing light-responsive coatings used in smart windows or adaptive lenses.
Biomedical Applications
Emerging research suggests potential applications in drug delivery systems where light activation can trigger drug release from the polymer matrix .
Environmental and Biological Implications
Environmental Impact
The environmental impact of Poly(Disperse Red 1 Acrylate) primarily arises from its azo dye component, which may pose challenges in biodegradability:
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Photodegradation: Studies have shown that microbial isolates can degrade azo dyes under specific conditions, offering potential pathways for environmental remediation .
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Toxicity: The compound's toxicity towards aquatic organisms necessitates careful handling during disposal.
Biological Activity
While Poly(Disperse Red 1 Acrylate) is primarily used in industrial applications, its biological interactions have been studied:
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